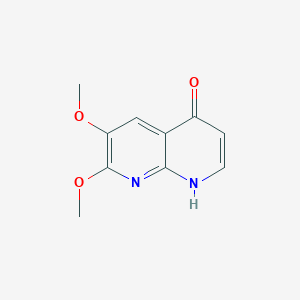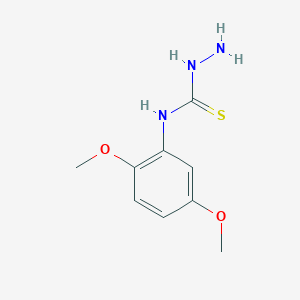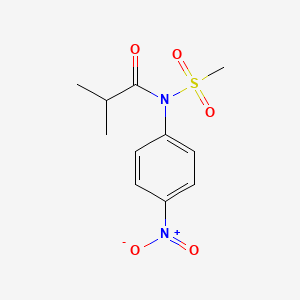
N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methylpropanamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the introduction of a 4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The industrial synthesis also emphasizes the importance of purity and consistency, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-chlorophenyl)-
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-methoxyphenyl)-
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-aminophenyl)-
Uniqueness
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound exhibits unique redox properties and potential therapeutic effects.
Properties
CAS No. |
61068-46-0 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
2-methyl-N-methylsulfonyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-8(2)11(14)12(19(3,17)18)9-4-6-10(7-5-9)13(15)16/h4-8H,1-3H3 |
InChI Key |
BVWDICPONWPZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


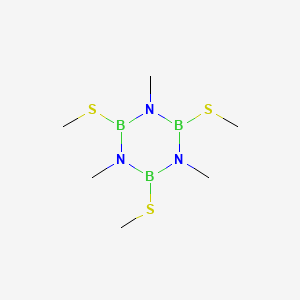
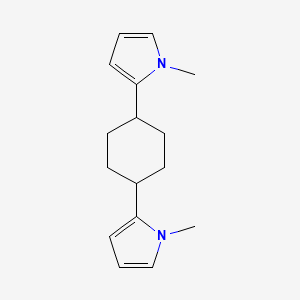
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

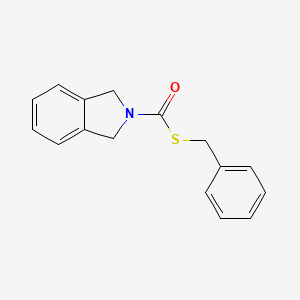
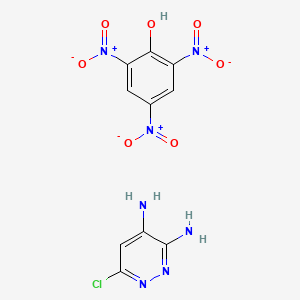
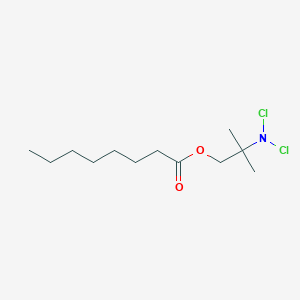
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
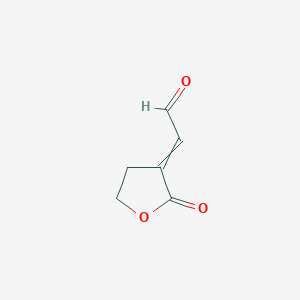
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
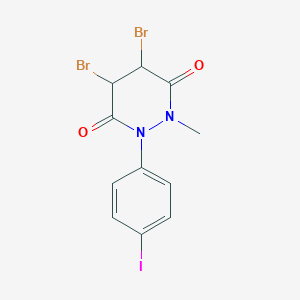
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
